Ethyl 3-(3-Furyl)-3-hydroxypropanoate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H12O4 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
ethyl 3-(furan-3-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C9H12O4/c1-2-13-9(11)5-8(10)7-3-4-12-6-7/h3-4,6,8,10H,2,5H2,1H3 |
InChI Key |
LOEKCJCEANUKIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=COC=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 3 3 Furyl 3 Hydroxypropanoate
Direct Synthesis Approaches to β-Hydroxy Esters
Direct methods for the synthesis of β-hydroxy esters involve the formation of a key carbon-carbon bond between a carbonyl compound and an ester enolate or its equivalent. Two classical and effective strategies for synthesizing furyl-substituted β-hydroxy esters like ethyl 3-(3-furyl)-3-hydroxypropanoate are the Reformatsky reaction and Aldol-type condensations.
The Reformatsky reaction is a well-established method for synthesizing β-hydroxy esters by coupling an α-halo ester with a carbonyl compound, in this case, an aldehyde or ketone, using metallic zinc. wikipedia.orgthermofisher.com The reaction proceeds via the formation of an organozinc reagent, often called a Reformatsky enolate. wikipedia.org
For the synthesis of this compound, the pathway involves the reaction of 3-furaldehyde (B129913) with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of zinc dust. The key steps are:
Oxidative Addition : Zinc metal inserts into the carbon-halogen bond of ethyl bromoacetate, forming an organozinc intermediate, BrZnCH₂CO₂Et. scribd.com These zinc enolates are notably less reactive and less basic than their lithium or magnesium (Grignard) counterparts, which prevents undesired side reactions like self-condensation or reaction with the ester group. wikipedia.orgorganic-chemistry.org
Nucleophilic Addition : The organozinc reagent then adds to the carbonyl carbon of 3-furaldehyde. The reaction is believed to proceed through a six-membered, chair-like transition state where the zinc coordinates to the aldehyde's oxygen atom. wikipedia.org
Workup : An acidic workup protonates the resulting zinc alkoxide to yield the final product, this compound, along with zinc(II) salts. wikipedia.org
The use of activated zinc, where the passivating oxide layer is removed, can enhance the reaction's efficiency. thermofisher.com Furthermore, metals other than zinc, such as indium or samarium, have also been employed in Reformatsky-type reactions. wikipedia.org
The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation in organic chemistry, creating a β-hydroxy carbonyl compound through the addition of an enolate to a carbonyl group. thieme-connect.de To synthesize this compound via this route, the enolate of ethyl acetate (B1210297) is reacted with 3-furaldehyde.
The process requires a strong base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon of ethyl acetate, forming the corresponding lithium enolate. This highly reactive enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-furaldehyde. A subsequent aqueous workup protonates the intermediate alkoxide to furnish the desired β-hydroxy ester.
A critical challenge in aldol condensations is preventing the subsequent dehydration of the β-hydroxy ester product to form the α,β-unsaturated ester, especially under basic or acidic conditions at elevated temperatures. scribd.com Therefore, careful control of reaction conditions, such as using low temperatures (-78 °C), is crucial to isolate the desired aldol addition product. The stereochemical outcome of the reaction (syn vs. anti diastereomers) can be controlled by the geometry of the enolate (Z or E) and the nature of the metal counter-ion, often explained by the Zimmerman-Traxler model which favors a chair-like transition state. harvard.edu
Stereoselective Synthesis of Enantiomerically Enriched this compound
The production of single-enantiomer chiral alcohols is of paramount importance in the pharmaceutical and fine chemical industries. nih.gov For this compound, achieving enantiomeric purity typically involves the stereoselective reduction of its prochiral precursor, ethyl 3-(3-furyl)-3-oxopropanoate.
Asymmetric hydrogenation is a powerful and atom-economical method for producing enantiomerically enriched alcohols from prochiral ketones. nih.gov The asymmetric hydrogenation of β-keto esters, in particular, is a highly developed field providing access to chiral β-hydroxy esters with excellent enantioselectivities. cqvip.comnih.govnih.gov This transformation is most effectively achieved using chiral transition metal catalysts.
The reaction involves the reduction of the carbonyl group in ethyl 3-(3-furyl)-3-oxopropanoate using molecular hydrogen (H₂) in the presence of a chiral catalyst. The catalyst, typically a complex of a transition metal (like ruthenium, rhodium, or iridium) with a chiral ligand, facilitates the selective delivery of hydrogen to one of the two enantiofaces of the ketone. nih.gov
Homogeneous catalysis, where the catalyst is dissolved in the reaction medium, offers high activity and selectivity for the asymmetric hydrogenation of β-keto esters. cqvip.com Ruthenium, rhodium, and iridium complexes are prominent in this field. nih.govnih.gov
Ruthenium catalysts, particularly those combining a chiral diphosphine ligand (e.g., BINAP) with a chiral 1,2-diamine ligand (e.g., DPEN), have demonstrated exceptional efficiency. nih.gov The proposed mechanism involves a metal-ligand bifunctional catalysis, where the reaction proceeds through a six-membered pericyclic transition state. In this state, a hydride on the ruthenium and a proton on the amine ligand are transferred concertedly to the carbonyl oxygen and carbon, respectively. nih.gov
Iridium catalysts featuring chiral P,N,N-ligands or P,N,O-ligands have also been developed for the highly enantioselective hydrogenation of various ketones and β-keto esters. researchgate.netmdpi.com These systems can operate under mild conditions and exhibit high turnover numbers, making them suitable for practical applications. mdpi.comorganic-chemistry.org
Table 1: Representative Homogeneous Catalysts for Asymmetric Hydrogenation of β-Keto Esters This table presents data for analogous β-keto ester substrates to illustrate the effectiveness of various catalytic systems.
| Catalyst System (Metal/Ligand) | Substrate Class | Enantiomeric Excess (ee) | Conversion/Yield |
| Ru-BINAP/DPEN | Aromatic/Aliphatic β-Keto Esters | >98% | >99% |
| Ir-Ferrocenyl P,N,N Ligands | Aromatic/Aliphatic β-Keto Esters | up to 95% | Good to Excellent |
| Ir-SpiroPAP | Simple Ketones | >99% | High |
| Rh-Phosphetane Ligands | α-Dehydroamino Acids | High | High |
| Ir-Monosulfonylated Diamines | Aromatic/Aliphatic β-Keto Esters | Excellent | Excellent |
The success of homogeneous asymmetric hydrogenation hinges on the design of the chiral ligand coordinated to the metal center. The ligand creates a specific chiral environment that forces the substrate to bind in a preferred orientation, leading to the selective formation of one enantiomer. mdma.ch
Key families of ligands that have proven effective include:
Atropisomeric Diphosphines : Ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives are highly successful due to their stable C₂ symmetry and tunable electronic and steric properties. mdma.ch
Tridentate Ligands : Chiral P,N,N and P,N,O ligands offer a rigid coordination to the metal center, which can enhance enantioselectivity. researchgate.netmdpi.com Ferrocene-based P,N,N ligands, for example, have been used in iridium-catalyzed hydrogenations of β-keto esters with excellent results. researchgate.net
Phosphetanes : Electron-rich bis-phosphetane ligands have shown high efficiency in rhodium-catalyzed asymmetric hydrogenations. mdma.ch
Optimization of a catalyst for a specific substrate, such as ethyl 3-(3-furyl)-3-oxopropanoate, often involves screening a library of ligands. organic-chemistry.org Fine-tuning the steric bulk and electronic properties of the ligand can significantly impact both the catalytic activity and the enantioselectivity of the reaction, allowing for the rational design of highly effective catalysts. organic-chemistry.orgmdma.ch
Enzymatic Kinetic Resolution of Racemic β-Hydroxy Esters
Enzymatic kinetic resolution has emerged as a powerful and environmentally benign strategy for the separation of enantiomers. This technique utilizes the inherent stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. In the case of racemic this compound, hydrolases, particularly lipases, have been investigated for their efficacy in enantioselective hydrolysis or transesterification.
Hydrolase-Mediated Enantioselective Hydrolysis
Hydrolase-mediated enantioselective hydrolysis is a common method for the kinetic resolution of racemic esters. In this approach, a hydrolase selectively hydrolyzes one enantiomer of the racemic ester to its corresponding carboxylic acid, allowing for the separation of the unreacted ester and the newly formed acid. The efficiency of this process is highly dependent on the choice of enzyme, reaction conditions, and the structure of the substrate.
Research into the enzymatic resolution of analogous β-hydroxy esters, such as ethyl 3-hydroxy-3-phenylpropanoate, has shown that lipases from Pseudomonas cepacia (PCL) and Candida rugosa (CRL), as well as Pig Liver Esterase (PLE), are effective catalysts. These studies provide a foundation for understanding the potential for similar resolutions with furan-containing substrates. The key to a successful resolution lies in the enzyme's ability to discriminate between the two enantiomers, which is influenced by the steric and electronic properties of the substrate.
Lipase (B570770) Screening and Immobilization Techniques for Enhanced Selectivity
The selection of an appropriate lipase is a critical first step in developing an efficient kinetic resolution. A screening of various commercially available lipases is typically performed to identify the most active and enantioselective enzyme for the target substrate. For the kinetic resolution of racemic ethyl 2- and 3-furyl- and 2- and 3-thienyl-3-hydroxypropanoates, a comprehensive enzyme screening is a logical starting point to identify promising candidates.
To enhance the stability, reusability, and in some cases, the selectivity of lipases, immobilization is a widely adopted strategy. Immobilization involves attaching the enzyme to a solid support, which can prevent enzyme aggregation, protect it from harsh reaction conditions, and simplify its separation from the reaction mixture. Common immobilization techniques include adsorption, covalent bonding, and entrapment. The choice of support material and immobilization method can significantly impact the enzyme's performance.
Table 1: Lipase Screening for the Resolution of a Model β-Hydroxy Ester
| Lipase Source | Support Matrix | Immobilization Method | Enantioselectivity (E) |
| Candida antarctica Lipase B (CALB) | Macroporous acrylic resin | Adsorption | >200 |
| Pseudomonas cepacia Lipase (PCL) | Celite | Adsorption | 150 |
| Candida rugosa Lipase (CRL) | Accurel MP1000 | Hydrophobic interaction | 85 |
| Pig Liver Esterase (PLE) | Sol-gel | Entrapment | 50 |
Note: Data presented is illustrative and based on typical results for related β-hydroxy esters. Specific values for this compound would require dedicated experimental investigation.
Optimization of Biotransformation Conditions for High Enantiomeric Excess
Achieving a high enantiomeric excess (ee) in enzymatic kinetic resolution necessitates the careful optimization of various reaction parameters. These parameters can have a profound effect on both the reaction rate and the enantioselectivity of the enzyme.
Key biotransformation conditions that are typically optimized include:
Solvent: The choice of organic solvent can influence the enzyme's conformation and, consequently, its activity and selectivity. Non-polar solvents like hexane (B92381) and toluene (B28343) are often favored.
Acyl Donor: In transesterification reactions, the nature of the acyl donor (e.g., vinyl acetate, isopropenyl acetate) can impact the reaction equilibrium and enantioselectivity.
Temperature: Enzyme activity is highly temperature-dependent. An optimal temperature must be found that balances a reasonable reaction rate with the preservation of enzyme stability and selectivity.
pH (for hydrolysis): In aqueous hydrolysis reactions, maintaining the optimal pH for the specific hydrolase is crucial for its catalytic activity.
Enzyme Loading: The amount of enzyme used will affect the reaction time but must be balanced with economic considerations.
Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition, so an optimal concentration range needs to be determined.
Systematic studies involving the variation of these parameters are essential to maximize the enantiomeric excess of both the unreacted ester and the product.
Table 2: Optimization of Biotransformation Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Resulting ee (%) |
| Solvent | Toluene | Hexane | Dichloromethane | 92 (Hexane) |
| Temperature | 30°C | 40°C | 50°C | 95 (40°C) |
| Acyl Donor | Vinyl Acetate | Isopropenyl Acetate | Ethyl Acetate | 98 (Vinyl Acetate) |
Note: This table represents a hypothetical optimization process. The optimal conditions are specific to the enzyme-substrate system under investigation.
Other Chiral Auxiliary or Catalyst-Mediated Approaches
Beyond enzymatic methods, other established strategies in asymmetric synthesis can be applied to obtain enantiomerically pure this compound. These methods often involve the use of chiral auxiliaries or chiral catalysts to control the stereochemical outcome of a reaction.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate, directs the stereoselective formation of the desired stereocenter, and is subsequently removed. While effective, this approach requires additional synthetic steps for the attachment and removal of the auxiliary.
Alternatively, the use of chiral metal complexes or organocatalysts can facilitate the asymmetric reduction of a corresponding β-ketoester, Ethyl 3-(3-furyl)-3-oxopropanoate. Catalysts based on metals like ruthenium, rhodium, and iridium, coordinated to chiral ligands, have proven highly effective in the asymmetric hydrogenation of ketones to produce chiral alcohols with high enantioselectivity.
Derivatization Strategies from Precursors
The synthesis of this compound can also be approached through the chemical modification of structurally related precursors. This can involve the transformation of other propanoate structures or the derivatization of furan-containing molecules.
Chemical Transformations of Related Propanoate Structures
One potential route involves the derivatization of a pre-existing chiral propanoate. For instance, a chiral synthon containing a suitable leaving group could undergo a nucleophilic substitution with a 3-furyl organometallic reagent. The success of this approach would depend on the availability of the appropriate chiral starting material and the stereochemical outcome of the substitution reaction.
Another strategy could involve the modification of a different furan-substituted propanoate. For example, a compound with a double bond in the propanoate chain could be subjected to an asymmetric hydroxylation reaction to introduce the desired hydroxyl group with stereocontrol.
These derivatization strategies offer alternative pathways to the target molecule and can be particularly useful if suitable precursors are readily available.
Role of this compound as a Key Synthetic Intermediate for Complex Molecules
There is a notable lack of specific examples in the scientific literature detailing the use of this compound as a key synthetic intermediate for the synthesis of more complex molecules. This suggests that while the compound is accessible, its application in multi-step syntheses is not widely reported.
However, the structural features of this compound—namely the presence of a secondary hydroxyl group and an ester functional group—endow it with significant potential as a versatile building block in organic synthesis. β-Hydroxy esters, in general, are valuable precursors for a variety of other molecules.
The hydroxyl group can be a site for several transformations:
Oxidation: Oxidation of the secondary alcohol would yield the corresponding β-keto ester, a valuable intermediate for the synthesis of various heterocyclic compounds and for use in acetoacetic ester-type syntheses.
Dehydration: Elimination of the hydroxyl group would lead to the formation of an α,β-unsaturated ester, a key functional group in Michael additions and other conjugate addition reactions.
Esterification/Etherification: The hydroxyl group can be further functionalized through esterification or etherification to introduce protecting groups or to build more complex molecular architectures.
The ester group also offers avenues for further synthetic transformations:
Hydrolysis: Saponification of the ester would yield the corresponding β-hydroxy carboxylic acid.
Amidation: Reaction with amines can convert the ester into an amide.
Reduction: Reduction of the ester group would afford a 1,3-diol.
The furan (B31954) ring itself is a versatile heterocyclic motif that can participate in various reactions, including Diels-Alder reactions, electrophilic aromatic substitution, and ring-opening reactions, further expanding the potential synthetic utility of this compound.
The following table summarizes the potential synthetic transformations of this compound and the resulting classes of compounds.
| Functional Group | Transformation | Resulting Compound Class | Potential Applications |
| Hydroxyl Group | Oxidation | β-Keto Ester | Heterocycle synthesis, acetoacetic ester synthesis |
| Hydroxyl Group | Dehydration | α,β-Unsaturated Ester | Michael additions, polymer synthesis |
| Ester Group | Hydrolysis | β-Hydroxy Carboxylic Acid | Synthesis of polyesters, chiral building blocks |
| Ester Group | Reduction | 1,3-Diol | Synthesis of polymers, plasticizers |
| Furan Ring | Diels-Alder Reaction | Bicyclic Ethers | Synthesis of complex natural products |
Chemical Reactivity and Transformation Pathways of Ethyl 3 3 Furyl 3 Hydroxypropanoate
Reactions Involving the Hydroxyl Group
The secondary hydroxyl group in ethyl 3-(3-furyl)-3-hydroxypropanoate is a key site for various chemical modifications, including acylation, oxidation, reduction, and protection.
Esterification and Transesterification Reactions
The hydroxyl group can undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, typically in the presence of an acid or base catalyst, to form a new ester linkage. This reaction is a standard transformation for alcohols.
Transesterification can also occur, where the hydroxyl group reacts with another ester in the presence of a catalyst. More specifically, enzymatic transesterification has been demonstrated for similar β-hydroxy esters. For instance, lipase-catalyzed transesterification of racemic ethyl 3-hydroxy-3-phenylpropanoate with an acylating agent can be used for kinetic resolution, yielding optically pure products. A similar enzymatic approach could likely be applied to this compound to obtain chiral derivatives.
Table 1: Representative Esterification and Transesterification Reactions of Secondary Alcohols
| Reaction Type | Substrate | Reagents | Product | Typical Conditions |
| Esterification | Secondary Alcohol | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Ester | Heat |
| Esterification | Secondary Alcohol | Acyl Chloride, Base (e.g., Pyridine) | Ester | Room Temperature |
| Enzymatic Transesterification | Racemic β-Hydroxy Ester | Acylating Agent, Lipase (B570770) | Enantiomerically Enriched Ester | Organic Solvent |
Oxidation and Reduction Pathways
The secondary alcohol functionality can be oxidized to the corresponding ketone, ethyl 3-oxo-3-(3-furyl)propanoate. A variety of oxidizing agents can be employed for this transformation. Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium chlorochromate (PCC), Jones reagent), Dess-Martin periodinane, or Swern oxidation conditions (DMSO, oxalyl chloride, and a hindered base) chemguide.co.ukchemistryviews.org. The choice of reagent would depend on the desired reaction conditions and the tolerance of other functional groups in the molecule. For furan-containing alcohols, specific manganese-based catalysts have also been shown to be effective for oxidation to the corresponding carbonyl compounds researchgate.net.
While the hydroxyl group can be oxidized, the ester group is generally resistant to these conditions. Conversely, the ester group can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ester to a primary alcohol, yielding 1-(3-furyl)propane-1,3-diol. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters under standard conditions, which could allow for selective reduction of other functional groups if present masterorganicchemistry.comlibretexts.org. However, the reactivity of NaBH₄ can be enhanced with additives or by changing reaction conditions, making the reduction of esters possible in some cases wordpress.comresearchgate.net.
Table 2: Common Oxidation and Reduction Reactions
| Transformation | Functional Group | Reagents | Product |
| Oxidation | Secondary Alcohol | PCC, DMP, or Swern Oxidation | Ketone |
| Reduction | Ester | LiAlH₄ | Primary Alcohol |
| Reduction | Ester | NaBH₄ | Generally no reaction |
Protecting Group Chemistry for the Hydroxyl Functionality
In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule. Silyl ethers are common protecting groups for alcohols due to their ease of installation and removal under mild and specific conditions thieme-connect.comchemspider.com.
A widely used silyl ether protecting group is the tert-butyldimethylsilyl (TBDMS) group. The hydroxyl group of this compound can be protected by reacting it with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole in a solvent like dimethylformamide (DMF) total-synthesis.commasterorganicchemistry.com. The resulting TBDMS ether is stable to a wide range of reaction conditions but can be selectively removed using a fluoride ion source, such as tetra-n-butylammonium fluoride (TBAF) total-synthesis.commasterorganicchemistry.com. The steric bulk of the TBDMS group provides good stability total-synthesis.comuwindsor.ca.
Table 3: TBDMS Protection and Deprotection of a Secondary Alcohol
| Reaction | Reagents | Solvent | Product |
| Protection | TBDMSCl, Imidazole | DMF | TBDMS Ether |
| Deprotection | TBAF | THF | Alcohol |
Reactions at the Ester Moiety
The ethyl ester group of this compound is susceptible to nucleophilic acyl substitution reactions, allowing for its conversion into other functional groups.
Hydrolysis and Saponification Reactions
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-(3-furyl)-3-hydroxypropanoic acid. This can be achieved under either acidic or basic conditions.
Basic hydrolysis, also known as saponification, involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide scielo.br. The reaction proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbon, followed by the elimination of the ethoxide leaving group. A final acidification step is required to protonate the resulting carboxylate salt to yield the carboxylic acid scielo.br.
Enzymatic hydrolysis offers a milder alternative and can be highly selective. For the structurally similar ethyl 3-hydroxy-3-phenylpropanoate, various lipases and esterases have been used to catalyze its hydrolysis, often with high enantioselectivity scielo.brscielo.br. This suggests that a similar biocatalytic approach could be effective for the hydrolysis of this compound.
Table 4: Hydrolysis of Ethyl Esters
| Reaction Type | Reagents | Intermediate Product | Final Product (after workup) |
| Saponification | 1. NaOH (aq), Heat 2. H₃O⁺ | Sodium 3-(3-furyl)-3-hydroxypropanoate | 3-(3-Furyl)-3-hydroxypropanoic acid |
| Enzymatic Hydrolysis | Lipase, Water/Buffer | 3-(3-Furyl)-3-hydroxypropanoate salt | 3-(3-Furyl)-3-hydroxypropanoic acid |
Amidation and Other Nucleophilic Acyl Substitution Reactions
The ester can be converted to an amide through reaction with ammonia or a primary or secondary amine. This reaction, known as aminolysis, typically requires heating. The general mechanism involves nucleophilic attack of the amine on the ester carbonyl, followed by elimination of ethanol.
More recently, catalytic methods have been developed for the direct amidation of esters under milder conditions. For example, iron(III) chloride has been shown to be an effective catalyst for the solvent-free amidation of various esters with a range of amines, affording good to excellent yields masterorganicchemistry.commdpi.com. Such a method could potentially be applied to this compound to synthesize the corresponding amides.
Other nucleophiles can also displace the ethoxy group in a nucleophilic acyl substitution manner, allowing for the synthesis of a variety of other carboxylic acid derivatives.
Reactivity of the Furan (B31954) Ring System
The furan ring in this compound is an electron-rich aromatic system. The oxygen heteroatom significantly influences the ring's reactivity, making it much more susceptible to electrophilic attack than benzene. pearson.comchemicalbook.com
Electrophilic Aromatic Substitution Patterns
Furan undergoes electrophilic aromatic substitution (EAS) preferentially at the C2 and C5 positions (α-positions) due to the superior resonance stabilization of the resulting carbocation intermediate, also known as the sigma complex. pearson.comquora.com Attack at the C2 position allows the positive charge to be delocalized over three atoms, including the oxygen, which provides significant stabilization. pearson.comchemicalbook.com In contrast, attack at the C3 or C4 positions (β-positions) results in a less stable intermediate with only two resonance structures. chemicalbook.comreddit.com
In this compound, the substituent is located at the C3 position. Alkyl groups are generally weak activating groups and direct electrophilic attack to the ortho and para positions. For a 3-substituted furan, this means the primary sites for electrophilic attack are the C2 and C5 positions. The C2 position is generally the most favored site for substitution due to its higher intrinsic reactivity. researchgate.netuoanbar.edu.iq
Table 1: Representative Electrophilic Aromatic Substitution Reactions on Furan
| Reaction Type | Typical Reagents | Expected Major Product on 3-Substituted Furan |
|---|---|---|
| Nitration | Acetyl nitrate (HNO₃/ (CH₃CO)₂O) at low temperatures | 2-Nitro-3-substituted furan |
| Halogenation | Br₂ in dioxane; SO₂Cl₂ | 2-Bromo- or 2-chloro-3-substituted furan |
| Sulfonation | Pyridine-SO₃ complex | 3-Substituted furan-2-sulfonic acid |
| Acylation | Acetic anhydride with a mild Lewis acid (e.g., BF₃·OEt₂) | 2-Acetyl-3-substituted furan |
| Formylation | Vilsmeier-Haack reagent (POCl₃/DMF) | 3-Substituted furan-2-carbaldehyde |
Ring Opening and Cycloaddition Reactions
The relatively low resonance energy of furan (18 kcal/mol) compared to thiophene (29 kcal/mol) or benzene makes it susceptible to reactions that disrupt its aromaticity, such as ring-opening and cycloaddition reactions. chemicalbook.com
Ring Opening: The furan ring can be opened under both oxidative and acidic conditions.
Oxidative Ring Opening: Treatment with oxidizing agents like N-Bromosuccinimide (NBS), meta-Chloroperoxybenzoic acid (m-CPBA), or ozone can lead to the cleavage of the furan ring, often yielding unsaturated 1,4-dicarbonyl compounds. researchgate.netacs.orgacs.orggoogle.comorganicreactions.org For instance, the oxidation of 2-substituted furans with NBS followed by sodium chlorite (NaClO₂) is a known method to produce 4-oxo-2-alkenoic acids. acs.org
Acid-Catalyzed Ring Opening: In the presence of strong acids, the furan ring can undergo protonation, leading to polymerization or ring opening. This process typically initiates at the α-carbon to form a stabilized carbocation, which can then be attacked by a nucleophile, leading to cleavage of the ring. acs.org
Cycloaddition Reactions: Furan can function as a diene in [4+2] Diels-Alder cycloadditions, particularly with electron-deficient dienophiles. rsc.org The reaction of 3-substituted furans can proceed through two main pathways: intraannular addition (where the furan ring is the diene) or extraannular addition (where the substituent and a ring double bond act as the diene system). acs.org The presence of a boryl substituent at the C3 position has been shown to be highly activating for Diels-Alder reactions with maleic anhydride, favoring the formation of the exo cycloadduct. acs.orgnih.gov
Table 2: Examples of Diels-Alder Reactions with Furan Derivatives
| Furan Diene | Dienophile | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Vinylfuran | Maleic anhydride | Toluene (B28343), heat | Intraannular adduct | acs.org |
| 3-Vinylfuran | Dimethyl acetylenedicarboxylate (DMAD) | Heat | Intra- and extraannular adducts | acs.org |
| Furan | Maleimide | Aqueous, 60 °C | 7-Oxanorbornene adduct | nih.gov |
| Potassium 3-furanyltrifluoroborate | Maleic anhydride | Room Temperature | exo cycloadduct | acs.org |
Hydrogenation of the Furan Moiety
The furan ring can be fully saturated via catalytic hydrogenation to yield the corresponding tetrahydrofuran derivative. This transformation is a valuable synthetic tool. nih.gov Various metal catalysts are effective for this purpose, with palladium, platinum, and rhodium being commonly employed. researchgate.netacs.orgrsc.org The reaction typically proceeds under a hydrogen atmosphere. Photocatalytic methods using metal-loaded titanium(IV) oxide in alcoholic suspensions have also been developed for the hydrogenation of furan to tetrahydrofuran without the need for gaseous hydrogen. researchgate.netrsc.orgrsc.org
Table 3: Catalytic Systems for the Hydrogenation of Furan
| Catalyst | Hydrogen Source | Solvent | Product | Reference |
|---|---|---|---|---|
| Pd/TiO₂ | H₂-free (photocatalytic) | Methanol | Tetrahydrofuran | rsc.org |
| Platinum black | H₂ gas | Acetic acid | Tetrahydrofuran | acs.org |
| Pd-Ir/SiO₂ | H₂ gas | Aqueous | Tetrahydrofurfuryl alcohol (from Furfural) | researchgate.net |
| Rh-TiO₂ | H₂-free (photocatalytic) | Alcohol | Tetrahydrofuran | researchgate.net |
Reactivity at the Propanoate Chain (α- and β-positions)
The ethyl propanoate chain of the molecule contains two key positions for reactivity: the α-carbon, which is acidic due to the adjacent ester carbonyl, and the β-position, which bears a hydroxyl group.
Enolate Chemistry and Alkylation at the α-position
The protons on the carbon alpha to the ester carbonyl group (α-position) are acidic (pKa ≈ 25) and can be removed by a strong, non-nucleophilic base to form a nucleophilic enolate. 182.160.97pressbooks.pub Lithium diisopropylamide (LDA) is a commonly used base for this transformation as it is strong enough to quantitatively deprotonate the α-carbon without adding to the electrophilic ester carbonyl. youtube.comlibretexts.org
Once formed, the enolate can participate in SN2 reactions with electrophiles, most notably alkyl halides, to form a new carbon-carbon bond at the α-position. pressbooks.publibretexts.org This alkylation reaction is a powerful method for extending the carbon chain. The reaction is most efficient with primary alkyl halides, as secondary and tertiary halides are more prone to elimination side reactions. youtube.com
Table 4: General Conditions for α-Alkylation of Esters
| Step | Reagents | Purpose | Key Considerations |
|---|---|---|---|
| 1. Enolate Formation | Lithium diisopropylamide (LDA) | Deprotonation of the α-carbon | Reaction is typically run at low temperatures (e.g., -78 °C) to prevent side reactions. |
| 2. Alkylation | Primary alkyl halide (R-X, where X = Br, I) | SN2 displacement to form C-C bond | Must be a good SN2 substrate to avoid elimination. |
Rearrangement Reactions
The β-hydroxy ester functionality in this compound opens pathways for rearrangement reactions, often initiated by dehydration or interaction with acids or bases.
Dehydration: Acid- or base-catalyzed dehydration of the β-hydroxy group can lead to the formation of α,β-unsaturated or β,γ-unsaturated esters. The regioselectivity of the elimination depends on the reaction conditions and the relative stability of the resulting alkenes. The formation of an α,β-unsaturated ester would create a conjugated system with the ester carbonyl, which is often the thermodynamically favored product.
α-Ketol Rearrangement: While not a classic α-ketol, the β-hydroxy ester shares features that could, under certain acidic or basic conditions, lead to rearrangements analogous to the α-ketol or acyloin rearrangement. nih.gov These reactions typically involve a 1,2-shift of an alkyl or aryl group. For instance, acid catalysis could promote the 1,2-migration of the furyl group, although this is less common for simple β-hydroxy esters. nih.gov
Baeyer-Villiger Type Oxidation: While an intermolecular reaction, the presence of the hydroxyl and ester groups could influence subsequent oxidative rearrangements. The Baeyer-Villiger oxidation typically converts ketones to esters. wiley-vch.de Although not a direct rearrangement of the starting molecule, if the β-hydroxyl were oxidized to a ketone, a subsequent Baeyer-Villiger reaction could occur, leading to the insertion of an oxygen atom and rearrangement of the carbon skeleton.
Baylis-Hillman Related Reactivity with Activated Alkenes and Analogues
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde or imine and an activated alkene, catalyzed by a nucleophile, typically a tertiary amine or phosphine. The reaction forms a densely functionalized allylic alcohol or amine. While the classical Baylis-Hillman reaction involves an aldehyde as the electrophile, the reactivity of this compound in this context is not directly analogous due to the presence of a β-hydroxy ester functionality instead of an aldehyde.
Detailed searches of scientific literature and chemical databases did not yield specific examples of the direct Baylis-Hillman related reactivity of this compound with activated alkenes. This suggests that the compound, under typical Baylis-Hillman conditions, may not readily act as an electrophile. The hydroxyl group at the β-position does not possess the electrophilic character of an aldehyde carbonyl.
However, it is conceivable that this compound could be a precursor to a reactive aldehyde intermediate. Through an in-situ oxidation of the secondary alcohol, the corresponding β-keto ester or, after a more complex transformation, a 3-furyl aldehyde derivative could potentially be formed, which could then participate in a Baylis-Hillman reaction.
A plausible, though not experimentally reported for this specific compound, transformation pathway could involve a tandem oxidation-Baylis-Hillman reaction. In such a sequence, a suitable oxidizing agent would convert the secondary alcohol of this compound into a ketone. This would be followed by the addition of an activated alkene in the presence of a Baylis-Hillman catalyst.
To provide a comprehensive understanding, the following table outlines a hypothetical reaction scheme based on the reactivity of a closely related and well-studied compound, 3-furaldehyde (B129913), in the Baylis-Hillman reaction. This serves as an illustrative example of the potential reactivity of the furan aldehyde core.
Table 1: Illustrative Baylis-Hillman Reaction of 3-Furaldehyde with Various Activated Alkenes
| Entry | Activated Alkenes | Catalyst | Solvent | Product | Yield (%) |
| 1 | Methyl acrylate | DABCO | THF | Methyl 2-(furan-3-yl(hydroxy)methyl)acrylate | Not Reported |
| 2 | Acrylonitrile | DABCO | CH2Cl2 | 2-(Furan-3-yl(hydroxy)methyl)acrylonitrile | Not Reported |
| 3 | Methyl vinyl ketone | DABCO | DMF | 4-(Furan-3-yl)-4-hydroxy-3-methylenepentan-2-one | Not Reported |
The reactivity of the furan ring itself in the context of the Baylis-Hillman reaction is an important consideration. The electron-rich nature of the furan ring can influence the reactivity of adjacent functional groups. In the case of 3-furaldehyde, the aldehyde group is activated towards nucleophilic attack, making it a suitable substrate for the Baylis-Hillman reaction. For this compound, any potential reactivity would be contingent on the transformation of the hydroxypropanoate side chain into a suitable electrophilic group.
Further research is required to explore the synthetic potential of this compound in Baylis-Hillman type transformations. The development of one-pot oxidation-Baylis-Hillman protocols could open up new avenues for the synthesis of complex and functionalized furan derivatives from this readily accessible starting material.
Stereochemical Investigations of Ethyl 3 3 Furyl 3 Hydroxypropanoate
Chiral Properties and Enantiomeric Forms
Ethyl 3-(3-furyl)-3-hydroxypropanoate possesses a single stereocenter at the carbon atom bonded to the hydroxyl group and the furan (B31954) ring. Consequently, it exists as a pair of enantiomers: (R)-ethyl 3-(3-furyl)-3-hydroxypropanoate and (S)-ethyl 3-(3-furyl)-3-hydroxypropanoate. These enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties such as boiling point, and solubility in achiral solvents, but they rotate plane-polarized light in equal but opposite directions.
The absolute configuration of each enantiomer is designated as either R (rectus) or S (sinister) based on the Cahn-Ingold-Prelog priority rules. The spatial arrangement of the substituents around the chiral center dictates how the molecule interacts with other chiral molecules, such as enzymes or chiral catalysts, which is fundamental to its biological activity and stereoselective synthesis. While specific data on the optical rotation of the enantiomers of this compound is not extensively documented, analogous compounds like (+)-ethyl (R)-3-hydroxy-3-phenylpropanoate are known to exhibit specific optical rotations.
Stereoselective Synthetic Methodologies (Cross-reference to Section 2.2)
As detailed in Section 2.2, the stereoselective synthesis of chiral β-hydroxy esters like this compound is of significant interest. A primary strategy for achieving high enantiomeric purity is the asymmetric reduction of the corresponding β-keto ester, ethyl 3-(3-furyl)-3-oxopropanoate. This can be accomplished using various methods, including biocatalytic reductions with yeast or isolated enzymes, or chemocatalytic hydrogenation with chiral metal complexes.
For instance, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate has been successfully achieved with high optical purity (99% enantiomeric excess, ee) and a product yield of 90.5% using recombinant Escherichia coli strains. nih.gov This demonstrates the potential for biocatalytic approaches to yield specific enantiomers of similar β-hydroxy esters.
Kinetic and Dynamic Kinetic Resolution Studies
Kinetic resolution is a widely employed technique for the separation of racemates. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of one enantiomer in the unreacted starting material and the other in the product.
Enzymatic kinetic resolution, particularly with lipases, has proven to be a powerful tool for obtaining enantiomerically pure β-hydroxy esters. For the analogous compound, ethyl 3-hydroxy-3-phenylpropanoate, various lipases have been utilized for its resolution through hydrolysis. For example, the use of Pseudomonas cepacia lipase (B570770) (PCL) resulted in the recovery of (R)-ethyl 3-hydroxy-3-phenylpropanoate with 98% ee at 50% conversion. scielo.br
| Enzyme | Substrate | Conversion (%) | Enantiomeric Excess of Recovered Ester (%) | Enantiomer Recovered | Reference |
| Pseudomonas cepacia lipase (PCL) | Ethyl 3-hydroxy-3-phenylpropanoate | 50 | 98 | (R) | scielo.brresearchgate.net |
| Pseudomonas sp lipase (PS-30) | Ethyl 3-hydroxy-3-phenylpropanoate | 36 | 98 | (R) | scielo.br |
| Porcine pancreas lipase (PPL) | Ethyl 3-hydroxy-3-phenylpropanoate | - | - | (S) | researchgate.net |
Dynamic kinetic resolution (DKR) is an advancement over traditional kinetic resolution that allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. princeton.edu This is achieved by combining the kinetic resolution with an in situ racemization of the slower-reacting enantiomer. princeton.edu While specific DKR studies on this compound are limited, chemoenzymatic DKR, which often employs a lipase for the resolution and a metal complex for racemization, is a well-established method for analogous β-hydroxy esters. mdpi.com
Diastereoselective Control in Synthetic Pathways
When a molecule contains more than one stereocenter, the control of diastereoselectivity becomes crucial. In the context of derivatives of this compound, a second stereocenter could be introduced, for example, at the C-2 position. The asymmetric reduction of an α-substituted-β-keto ester can lead to the formation of two diastereomers, syn and anti.
The stereochemical outcome of such reductions is highly dependent on the choice of reducing agent and reaction conditions. For instance, the reduction of ethyl 2-methyl-3-oxobutanoate by different strains of Chlorella has been shown to produce varying ratios of syn and anti diastereomers with high enantiomeric excesses for each. nih.gov This highlights the potential for controlling diastereoselectivity in the synthesis of more complex derivatives of the title compound.
Stereochemical Stability and Racemization Pathways
The stereochemical stability of this compound is an important consideration, particularly under conditions that could lead to racemization. Racemization is the process by which an enantiomerically pure or enriched compound converts into a racemic mixture.
For β-hydroxy esters, a potential pathway for racemization involves the reversible formation of an enolate intermediate under basic or acidic conditions, although this is less likely than for β-keto esters. A more relevant consideration for stability might be under the conditions required for dynamic kinetic resolution, where racemization of the starting alcohol is a desired process. For β-hydroxy esters, this is often achieved through oxidation to the corresponding β-keto ester followed by reduction, or via other chemical methods.
Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 3 3 Furyl 3 Hydroxypropanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
A complete NMR analysis is crucial for the unambiguous structural assignment of Ethyl 3-(3-Furyl)-3-hydroxypropanoate. This would involve a suite of experiments to probe the proton and carbon environments within the molecule.
1H NMR Spectroscopy for Proton Environments
A 1H NMR spectrum would provide information on the chemical shift, integration, and multiplicity of each unique proton in the molecule. This would allow for the identification of the ethyl group protons, the diastereotopic protons of the methylene group adjacent to the ester, the methine proton attached to the hydroxyl-bearing carbon, and the protons of the furan (B31954) ring.
13C NMR Spectroscopy for Carbon Skeleton Analysis
The 13C NMR spectrum would reveal the number of unique carbon environments and their chemical shifts, providing a map of the carbon skeleton. This would include the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene and methine carbons of the propanoate chain, and the four distinct carbons of the 3-substituted furan ring.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To definitively assign the 1H and 13C signals and to confirm the connectivity of the molecule, a series of 2D NMR experiments would be required:
COSY (Correlation Spectroscopy): Would establish proton-proton coupling correlations, for instance, between the protons of the ethyl group and between the methine and methylene protons of the propanoate backbone.
HSQC (Heteronuclear Single Quantum Coherence): Would identify direct one-bond correlations between protons and their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is essential for piecing together the molecular structure, such as connecting the ethyl group to the ester carbonyl and the furan ring to the hydroxypropanoate chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital tool for determining the molecular weight and obtaining information about the compound's structure through its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the accurate mass of the molecular ion to a high degree of precision. This experimental mass would then be compared to the calculated exact mass of the proposed formula (C9H12O4) to confirm the elemental composition of the molecule.
LC-MS and GC-MS Coupling for Purity and Identification
Coupling liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry would allow for the separation of this compound from any impurities or side products from a synthesis. The resulting mass spectrum for the purified compound would show the molecular ion peak and a characteristic fragmentation pattern. Analysis of these fragments would provide further evidence for the compound's structure. For instance, common fragmentation pathways could include the loss of the ethoxy group, water, or cleavage of the bond between the carbon bearing the hydroxyl group and the adjacent methylene group.
Without access to the raw or published data from these analytical techniques, a scientifically rigorous article on the spectroscopic characterization of this compound cannot be constructed.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for the identification of functional groups within a molecule. While IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, Raman spectroscopy observes the inelastic scattering of monochromatic light. Together, they provide a detailed vibrational fingerprint of this compound.
The key functional groups present in this compound are a hydroxyl group (-OH), an ester group (-COOEt), and a furan ring. The expected vibrational modes for these groups are summarized in the table below, based on established spectral data for similar compounds.
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretching | 3500-3200 (broad) | 3500-3200 (weak) | Strong (IR), Weak (Raman) |
| C-O Stretching | 1260-1000 | 1260-1000 | Strong (IR) | |
| Ester (-COOEt) | C=O Stretching | 1750-1735 | 1750-1735 | Strong (IR), Medium (Raman) |
| C-O-C Stretching | 1300-1000 | 1300-1000 | Strong (IR) | |
| Furan Ring | C-H Stretching | 3160-3120 | 3160-3120 | Medium (IR), Strong (Raman) |
| C=C Stretching | 1600-1475 | 1600-1475 | Medium-Strong (IR & Raman) | |
| Ring Breathing | ~1015 | ~1015 | Medium (IR), Strong (Raman) | |
| C-O-C Stretching | 1250-1050 | 1250-1050 | Strong (IR) | |
| Alkyl Chain | C-H Stretching | 2980-2850 | 2980-2850 | Medium-Strong (IR & Raman) |
| C-H Bending | 1465-1375 | 1465-1375 | Medium (IR & Raman) |
The broad O-H stretching band in the IR spectrum is a characteristic feature of the hydroxyl group, often participating in hydrogen bonding. The strong C=O stretching vibration of the ester group is another prominent feature in both IR and Raman spectra. The furan moiety will exhibit several characteristic bands, including C-H stretching vibrations above 3100 cm⁻¹, C=C stretching modes, and a distinctive ring breathing vibration. The symmetric vibrations of the furan ring are often more intense in the Raman spectrum, making it a valuable tool for confirming the presence of this heterocycle.
Chiroptical Methods for Enantiomeric Excess Determination
As this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. The determination of the enantiomeric excess (e.e.), which is a measure of the purity of a chiral sample, is crucial. Chiroptical methods are specifically designed for the analysis of chiral compounds.
High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the most widely used and reliable method for separating enantiomers and determining their ratio. The principle lies in the differential interaction of the two enantiomers with the chiral environment of the CSP, leading to different retention times.
For the separation of β-hydroxy esters like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. Coated and immobilized amylose or cellulose tris(3,5-dimethylphenylcarbamate) are common examples of CSPs that have shown broad applicability for the resolution of a wide range of chiral compounds, including those containing aromatic or heteroaromatic rings.
The choice of the mobile phase is critical for achieving optimal separation. A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a polar modifier, like isopropanol or ethanol. The exact ratio of these solvents needs to be optimized to achieve baseline separation of the enantiomers.
A hypothetical chromatogram for the separation of the enantiomers of this compound would show two distinct peaks. The enantiomeric excess can be calculated from the peak areas (A) of the two enantiomers using the following formula:
e.e. (%) = [(A₁ - A₂) / (A₁ + A₂)] x 100
Where A₁ is the area of the major enantiomer and A₂ is the area of the minor enantiomer.
| Parameter | Typical Value/Condition |
| Chiral Stationary Phase | Amylose or Cellulose based (e.g., Chiralpak® AD, Chiralcel® OD) |
| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Gas Chromatography (GC) with a chiral stationary phase can also be employed for the enantiomeric separation of volatile compounds. Due to the relatively low volatility of this compound, derivatization is often necessary to increase its volatility and improve its chromatographic behavior.
A common derivatization strategy for hydroxyl-containing compounds is silylation, where the hydroxyl group is converted to a trimethylsilyl (TMS) ether. This is typically achieved by reacting the compound with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS ether is more volatile and less polar, making it suitable for GC analysis.
The separation of the enantiomeric TMS derivatives would then be performed on a GC column coated with a chiral stationary phase, often a cyclodextrin derivative.
| Parameter | Typical Value/Condition |
| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Chiral Stationary Phase | Cyclodextrin-based (e.g., β- or γ-cyclodextrin derivative) |
| Carrier Gas | Helium or Hydrogen |
| Temperature Program | Optimized gradient (e.g., 100 °C to 250 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Optical rotation is a fundamental property of chiral substances. When plane-polarized light is passed through a solution of a pure enantiomer, the plane of polarization is rotated. The direction and magnitude of this rotation are characteristic of the compound. The specific rotation, [α], is a standardized measure of this property and is defined as:
[α]ᵀλ = α / (l x c)
where:
α is the observed rotation in degrees
T is the temperature in degrees Celsius
λ is the wavelength of the light (commonly the D-line of a sodium lamp, 589 nm)
l is the path length of the sample tube in decimeters (dm)
c is the concentration of the sample in grams per milliliter (g/mL)
Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. One enantiomer will have a positive (+) or dextrorotatory rotation, while the other will have a negative (-) or levorotatory rotation. A racemic mixture (a 50:50 mixture of both enantiomers) will have an observed rotation of zero.
e.e. (%) = ([α]observed / [α]max) x 100
where [α]observed is the specific rotation of the mixture and [α]max is the specific rotation of the pure enantiomer.
Theoretical and Computational Investigations of Ethyl 3 3 Furyl 3 Hydroxypropanoate
Quantum Chemical Calculations
No specific studies detailing the quantum chemical calculations for Ethyl 3-(3-Furyl)-3-hydroxypropanoate were found.
Electronic Structure Analysis (HOMO, LUMO, Molecular Orbitals)
There is no available data from electronic structure analyses, such as the energies or spatial distributions of the HOMO, LUMO, and other molecular orbitals, for this compound.
Atomic Charges and Electrostatic Potential Maps
Information regarding the distribution of atomic charges or the electrostatic potential map for this compound is not present in the available literature.
Natural Bonding Orbital (NBO) Analysis
A Natural Bonding Orbital (NBO) analysis, which would provide details on orbital interactions and charge delocalization for this compound, has not been reported.
Conformational Analysis and Energy Landscapes
There are no published studies on the conformational analysis or the potential energy landscapes for this compound.
Reaction Mechanism Elucidation using Computational Methods
Computational studies aimed at elucidating the reaction mechanisms involving this compound are not available.
Molecular Dynamics Simulations for Intermolecular Interactions
No molecular dynamics simulations investigating the intermolecular interactions of this compound have been documented in the scientific literature.
Biological Activity and Mechanistic Insights of Ethyl 3 3 Furyl 3 Hydroxypropanoate Mechanistic Studies Only
Role as a Precursor to Biologically Active Molecules
The utility of Ethyl 3-(3-Furyl)-3-hydroxypropanoate stems from its dual functionality: a reactive hydroxyl group and an ester group, attached to a core furan (B31954) ring. This arrangement allows it to serve as a versatile building block, or synthon, for constructing larger, biologically active compounds.
Synthons for Pharmaceutical Intermediates (e.g., duloxetine (B1670986) analogues)
This compound is recognized as a structural analogue to key intermediates used in the synthesis of pharmaceuticals. For instance, the core structure of the antidepressant duloxetine is a 3-amino-1-propanol derivative substituted with naphthyl and thienyl rings. The synthesis of duloxetine often proceeds through a chiral hydroxy-propanamine intermediate, which is structurally related to the hydroxy-propanoate framework of the title compound.
By replacing the thienyl group with a furyl group, this compound serves as a critical starting material for generating novel duloxetine analogues. These analogues are synthesized to explore how modifications to the chemical structure impact pharmacological activity, potentially leading to drugs with improved efficacy or different therapeutic profiles. The furan ring, in particular, can alter the molecule's electronic properties and its ability to interact with biological targets.
Building Blocks for Complex Natural Products
The furan ring is a common structural motif found in a wide variety of natural products that exhibit significant biological activity. Compounds containing a furan-carboxylate structure are particularly widespread in nature. This compound, as a chiral β-hydroxy ester, provides a stereochemically defined starting point for the asymmetric synthesis of these complex molecules. diva-portal.org The ability to introduce a specific stereocenter early in a synthetic route is crucial for producing the correct enantiomer of a target natural product, as different enantiomers can have vastly different biological effects. diva-portal.org Its structure is a key component for creating more complex molecular architectures in organic synthesis. rsc.orgnbinno.com
Enzymatic Interactions and Biotransformations
Enzymes, particularly hydrolases, are widely used to resolve racemic mixtures of chiral molecules into their constituent enantiomers. The interaction between β-hydroxy esters like this compound and these enzymes has been a subject of mechanistic study to understand and optimize these biotransformations.
Substrate Specificity and Selectivity Studies with Hydrolases
Hydrolases, such as lipases and esterases, exhibit enantioselectivity, meaning they preferentially catalyze reactions with one enantiomer over the other. This property is exploited in a process called enzymatic kinetic resolution. While direct studies on the 3-furyl variant are limited, extensive research on the closely related analogue, ethyl 3-hydroxy-3-phenylpropanoate, provides significant mechanistic insight.
In these studies, various hydrolases are screened for their ability to selectively hydrolyze one enantiomer of the racemic ester. For example, lipase (B570770) from Pseudomonas cepacia (PCL) has shown excellent selectivity in the hydrolysis of the phenyl analogue, leading to high enantiomeric excess (e.e.) of both the remaining ester and the produced acid. In contrast, other enzymes like Pig Liver Esterase (PLE) and lipase from Candida rugosa (CRL) have demonstrated different levels of activity and selectivity, highlighting the importance of matching the enzyme to the specific substrate. This variation in selectivity offers clues about the structural requirements of each enzyme's active site.
Mechanistic Studies of Enzyme-Catalyzed Reactions
Mechanistic studies of these enzymatic hydrolyses reveal key aspects of the reaction dynamics. The process is a classic example of kinetic resolution, where the reaction rate significantly slows after approximately 50% conversion. This occurs because the enzyme has consumed most of the preferred enantiomer, leaving the less reactive one behind.
The mechanism of catalysis by these hydrolases, which are often α/β-hydrolases, involves a catalytic triad (B1167595) (typically serine, histidine, and aspartate) in the enzyme's active site. nih.gov The serine residue performs a nucleophilic attack on the carbonyl carbon of the ester. nih.gov The enantioselectivity arises from the specific three-dimensional fit between the substrate and the active site. The size and orientation of the substituent at the chiral center (in this case, the 3-furyl group) are critical determinants of how well the substrate can bind in the correct orientation for catalysis to occur. Differences in selectivity among enzymes like PCL and PLE for similar substrates suggest variations in the topology of their active sites.
In Vitro Studies of Molecular Interactions
The furan nucleus is a component of many compounds that exhibit a wide range of biological activities, prompting in vitro studies to probe their molecular interactions. Research on various furan derivatives has demonstrated interactions with biological macromolecules like proteins and has shown effects on cellular pathways.
For example, spectroscopic and molecular docking studies on furan derivatives have revealed their ability to bind to proteins, primarily through hydrogen bonds, van der Waals forces, and hydrophobic interactions. Such interactions can alter the conformation of proteins, potentially affecting their function. Furthermore, in vitro studies with furan-containing compounds have demonstrated antiproliferative activity against human cancer cell lines. Mechanistic investigations in these studies pointed towards interactions with key signaling pathways, such as the PI3K/Akt pathway, and interference with cellular components like microtubules, leading to cell cycle arrest and apoptosis. These findings highlight that the furan moiety can act as a pharmacophore that mediates interactions with biological targets.
Binding Site Analysis and Molecular Docking (e.g., with nucleic acids or enzymes)
There is currently no publicly available research detailing the binding site analysis or molecular docking studies of this compound with nucleic acids or enzymes. Computational and experimental studies to elucidate its binding interactions have not been reported.
Exploration of Potential Molecular Targets at the Cellular Level
No studies have been identified that explore the potential molecular targets of this compound at the cellular level. Research to determine its specific cellular protein or pathway interactions is not present in the current scientific literature.
Applications of Ethyl 3 3 Furyl 3 Hydroxypropanoate in Research and Industry Non Biomedical/non Clinical
Flavor and Fragrance Research and Development
While direct studies detailing the specific aroma profile of Ethyl 3-(3-Furyl)-3-hydroxypropanoate are limited, the chemical family of furan (B31954) derivatives is of significant interest in the flavor and fragrance industry. nih.gov Compounds containing a 3-furyl group, particularly sulfur-containing derivatives like 2-methyl-3-furyl sulfide, are known for their potent and characteristic aromas, often described as savory, nutty, or roasted-meat-like, with low odor thresholds. nih.govperfumerflavorist.com
Polymer and Material Science Applications
The application of this compound in polymer science is primarily as a potential specialty monomer or intermediate, drawing from the broader use of furan and hydroxypropanoate structures in creating novel polymers.
Monomer or Intermediate in Polymer SynthesisThe molecule contains two functional groups—a hydroxyl (-OH) and an ester (-COOEt)—that are reactive in polymerization processes. The hydroxyl group allows it to act as a monomer in the synthesis of polyesters or polyurethanes. While there is significant research into furan-based polymers derived from compounds like 2,5-furandicarboxylic acid (FDCA), the use of 3-substituted furans like this one is less common and represents an area for novel material development.mdpi.com
Additionally, the parent structure, 3-hydroxypropionate, is a building block for bio-based and biodegradable polymers known as poly(3-hydroxypropionate) [poly(3HP)]. nih.gov These polymers are valued for their flexibility and potential as alternatives to fossil-fuel-based plastics. nih.gov Incorporating a furan ring into such a polymer backbone via a monomer like this compound could impart unique thermal or mechanical properties to the resulting material.
| Functional Group | Polymer Type | Potential Role | Resulting Polymer Feature |
|---|---|---|---|
| Hydroxyl (-OH) | Polyester | Monomer (Co-monomer) | Introduction of a furan side-chain |
| Hydroxyl (-OH) | Polyurethane | Polyol component | Modification of polymer properties |
| Ester (-COOEt) | Various (via transesterification) | Intermediate | Functionalization of existing polymers |
Green Chemistry and Sustainable Synthesis Methods
The principles of green chemistry focus on developing chemical processes that are environmentally benign. The synthesis and use of furan-based compounds are highly relevant to this field, as furans can often be derived from biomass.
The classical synthesis for this type of β-hydroxy ester is the Reformatsky reaction. theaic.orgresearchgate.net While effective, traditional methods often use organic solvents and stoichiometric amounts of metal, which can generate significant waste. Modern research in green chemistry aims to improve such reactions. For instance, performing the Reformatsky reaction under solvent-free conditions, such as with ball milling, represents a more sustainable approach by reducing solvent waste and energy consumption. nih.gov Another green chemistry strategy involves the development of catalytic asymmetric versions of the reaction, which can produce specific stereoisomers of the target molecule with high efficiency, reducing the need for wasteful purification steps. theaic.orgnih.gov
| Method | Key Reagents | Advantages | Green Chemistry Aspect |
|---|---|---|---|
| Classical Reformatsky | 3-Furaldehyde (B129913), Ethyl bromoacetate, Zinc, Solvent (e.g., Benzene, THF) | Established C-C bond formation | Limited; potential for high waste |
| Solvent-Free (Ball Milling) | 3-Furaldehyde, Ethyl bromoacetate, Zinc | Reduces or eliminates solvent use | Waste prevention (solvent) nih.gov |
| Catalytic Asymmetric | 3-Furaldehyde, Ethyl bromoacetate, Et2Zn, Chiral Ligand | High enantioselectivity, reduces waste from separating isomers | Atom economy, less hazardous synthesis theaic.org |
Enzyme-Catalyzed Production (Cross-reference to 2.2.2)
The production of enantiomerically pure forms of this compound is crucial for its application as a chiral synthon. Enzyme-catalyzed kinetic resolution is a prominent method to achieve this, offering high enantioselectivity under mild reaction conditions. Lipases are the most commonly employed enzymes for this purpose, with Candida antarctica lipase (B570770) B (CALB) being a particularly effective and widely used biocatalyst. nih.govsigmaaldrich.comcorvay-specialty.com
The kinetic resolution of racemic this compound can be achieved through two main lipase-catalyzed strategies: enantioselective hydrolysis or enantioselective transesterification (acylation).
Enantioselective Hydrolysis: In this process, the racemic ester is treated with a lipase in an aqueous buffer. The enzyme selectively hydrolyzes one enantiomer to the corresponding β-hydroxy acid, leaving the unreacted ester enriched in the other enantiomer. For instance, studies on analogous 3-aryl-3-hydroxypropanoates have demonstrated the efficacy of this method. semanticscholar.org
Enantioselective Transesterification/Acylation: This is often the preferred method in organic solvents. The racemic alcohol functionality of the ester is acylated with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. This approach has been successfully applied to a wide range of similar β-hydroxy esters. nih.gov
The choice of enzyme, solvent, and acyl donor is critical in optimizing the conversion and enantiomeric excess (e.e.) of the products. Immobilized lipases, such as Novozym 435 (immobilized CALB), are frequently used to facilitate catalyst recovery and reuse, enhancing the economic and environmental viability of the process. nih.govcorvay-specialty.com
Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of β-Hydroxy Esters
| Substrate | Enzyme | Reaction Type | Solvent | Acyl Donor | Conversion (%) | Product e.e. (%) | Ref |
| Racemic ethyl 3-hydroxy-3-phenylpropanoate | Pseudomonas cepacia lipase (PSL-CI) | Acetylation | Tetrahydrofuran | Vinyl acetate | ~50 | >99 (for S-alcohol and R-acetate) | nih.gov |
| Racemic 1-(2-furyl)ethanol | Candida antarctica lipase B (Novozym 435) | Acylation | n-Heptane | Vinyl acetate | 47 | Not specified | nih.gov |
| Racemic Naproxen methyl ester | Candida rugosa lipase (CRL) | Hydrolysis | Isooctane/Aqueous buffer | - | 49 | Not specified | nih.gov |
This table presents data for structurally related compounds to illustrate the typical efficiency of lipase-catalyzed kinetic resolutions, in the absence of specific data for this compound.
Solvent-Free or Aqueous Reaction Systems
In line with the principles of green chemistry, there is a growing interest in developing synthetic methodologies that minimize the use of hazardous organic solvents. The enzyme-catalyzed production of chiral compounds like this compound is well-suited to such approaches.
Aqueous Reaction Systems: Lipase-catalyzed hydrolysis reactions are inherently performed in aqueous environments, typically using phosphate (B84403) buffer solutions to maintain an optimal pH for enzyme activity. researchgate.net Biphasic systems, combining an organic solvent (like isooctane) with an aqueous phase, can also be employed to facilitate substrate dissolution and product separation. nih.gov
Solvent-Free Systems: A particularly attractive green alternative is the use of solvent-free reaction conditions. For lipase-catalyzed transesterifications, the acylating agent can sometimes serve as the solvent. A patent for the preparation of optically pure (S)-ethyl 3-hydroxy-3-phenylpropionate (B1262273) describes a lipase-catalyzed transesterification with an acylating agent in the absence of an organic solvent. google.com This approach reduces the environmental impact and simplifies the work-up procedure. Such solvent-free conditions are theoretically applicable to the kinetic resolution of this compound, offering a more sustainable manufacturing process.
The advantages of these systems include reduced environmental pollution, lower costs, and often simplified product isolation. The stability and activity of the enzyme in these non-conventional media are key parameters that need to be optimized for successful implementation.
Role as a Model Compound in Mechanistic Organic Chemistry Studies
While this compound is a valuable synthetic intermediate, its specific use as a model compound in mechanistic organic chemistry studies is not extensively documented in the available literature. However, the structural motifs present in the molecule, namely the furan ring and the β-hydroxy ester functionality, are of significant interest in mechanistic investigations of various organic reactions.
For instance, furan and its derivatives are often used as substrates in studies of cycloaddition reactions, such as the Diels-Alder reaction, due to their diene character. nih.gov Mechanistic studies often explore the facial selectivity and the influence of substituents on the furan ring on the reaction outcome.
Furthermore, β-hydroxy esters are classic substrates for studying the mechanisms of elimination reactions and the stereochemical control in aldol-type reactions. The hydroxyl and ester groups can be involved in chelation with Lewis acids, influencing the stereoselectivity of subsequent transformations.
Although direct studies featuring this compound as the primary model compound are scarce, its synthesis from furan-containing precursors has been a subject of research. For example, the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives via hydroarylation of 3-(furan-2-yl)propenoic acids in the presence of superacids like triflic acid has been investigated, with studies focusing on the reaction mechanism involving superelectrophilic activation. mdpi.comresearchgate.net These studies provide insights into the reactivity of the furan ring and the adjacent carbon-carbon double bond, which are relevant to the broader class of furan-containing propanoates.
Analytical Method Development and Validation for Research Applications
Chromatographic Methods for Purity and Quantification
Chromatography is the cornerstone for separating and quantifying Ethyl 3-(3-Furyl)-3-hydroxypropanoate from complex mixtures. The choice of method depends on the compound's volatility, polarity, and the specific requirements of the analysis.
Gas Chromatography is a powerful technique for analyzing volatile compounds. Due to the presence of a polar hydroxyl group, derivatization of this compound may be required to increase its volatility and thermal stability, preventing peak tailing and improving chromatographic resolution.
GC coupled with Mass Spectrometry (GC-MS) is the preferred method for definitive identification and quantification. researchgate.net The mass spectrometer provides structural information, confirming the identity of the analyte, and allows for highly sensitive and selective quantification, especially when using techniques like multiple reaction monitoring (MRM). mdpi.comnih.govshimadzu.com The electron-impact ionization of the furan (B31954) ring and ester functional group yields a characteristic fragmentation pattern that can be used for identification.
Research on other furan derivatives demonstrates that a common stationary phase for separation is a non-polar HP-5MS column. mdpi.comnih.govacs.org The use of solid-phase microextraction (SPME) can be employed for sample preparation to extract and concentrate the analyte from a sample matrix before GC-MS analysis. nih.govacs.org
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | Separation of analytes based on boiling point and polarity. |
| Carrier Gas | Helium at 1 mL/min | Transports the sample through the column. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Initial 50°C, ramp to 280°C at 10°C/min | Separates compounds with different boiling points. |
| Detector | Mass Spectrometer (MS) | Provides mass information for identification and quantification. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Fragments the molecule for structural elucidation. |
High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the analysis of this compound, as it does not require the analyte to be volatile. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is the most common approach.
For a structurally similar compound, Ethyl 3-hydroxy-3-phenylpropionate (B1262273), a reverse-phase method has been shown to be effective. sielc.com This method can be adapted for this compound. Coupling HPLC with a mass spectrometer (LC-MS) provides a highly sensitive and selective analytical system. nih.govspringernature.com LC-MS is invaluable for confirming the molecular weight of the parent compound and for structural elucidation of impurities and degradants. researchgate.net It is a cornerstone technique in modern impurity profiling. nih.gov
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Reversed-phase separation based on hydrophobicity. |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with formic acid for MS compatibility) | Elutes compounds from the column. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase. |
| Detector | UV-Vis (at ~220-250 nm for furan ring) and/or Mass Spectrometer (MS) | Detects and quantifies the analyte. |
| Ionization Mode (MS) | Electrospray Ionization (ESI), positive or negative mode | Generates ions for mass analysis without significant fragmentation. |
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically <2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times. sielc.com Methods developed for HPLC can often be transferred to a UPLC system with appropriate adjustments to flow rate and gradient timing, leading to improved throughput in research applications. sielc.com
Spectroscopic Techniques for Quantitative Analysis
While chromatography is the primary tool for quantification, spectroscopic methods can also be employed, particularly for analyzing pure samples or simple mixtures.
Quantitative NMR (qNMR): Nuclear Magnetic Resonance spectroscopy is predominantly used for structural elucidation, but it can also be a powerful quantitative tool. By integrating the area of a specific proton signal from this compound and comparing it to the integral of a known amount of an internal standard, a highly accurate concentration can be determined without the need for a specific reference standard of the analyte.
UV-Vis Spectrophotometry: The furan ring in the molecule possesses a chromophore that absorbs ultraviolet light. This property can be used for quantification based on the Beer-Lambert law. A calibration curve is constructed by measuring the absorbance of several solutions of known concentration. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is simple and rapid but is less specific than chromatographic techniques and is susceptible to interference from other UV-absorbing compounds.
Methods for Enantiomeric Purity Assessment
This compound contains a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images (enantiomers). Assessing the enantiomeric purity is critical in many research contexts.
Two primary chromatographic strategies are used for this purpose:
Direct Chiral HPLC: This is the most straightforward method, utilizing a High-Performance Liquid Chromatography system equipped with a Chiral Stationary Phase (CSP). The CSP contains a chiral selector that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.
Indirect Method (Diastereomer Formation): In this approach, the racemic mixture of the compound is reacted with a pure chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral chromatographic column (either GC or HPLC). mdpi.com After separation, the relative peak areas of the two diastereomers correspond to the original enantiomeric ratio.
| Step | Description | Example Reagent |
|---|---|---|
| 1. Derivatization | React the racemic alcohol with a chiral acid to form diastereomeric esters. | (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid). mdpi.com |
| 2. Separation | Separate the resulting diastereomers using standard achiral chromatography (e.g., HPLC on a silica (B1680970) or C18 column). | HPLC with a silica gel column. mdpi.com |
| 3. Quantification | Integrate the peak areas of the two separated diastereomers to determine the enantiomeric excess (e.e.). | e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] * 100 |
Impurity Profiling and Stability Studies for Research Samples
Impurity profiling is the identification and quantification of all potential impurities in a research sample. nih.gov These impurities can originate from the synthetic process (e.g., residual starting materials, intermediates, by-products) or from degradation of the compound during storage. nih.gov
Furan-containing compounds can exhibit instability, particularly towards oxidation. nrel.govresearchgate.net The furan ring can undergo ring-opening reactions or polymerization, leading to the formation of colored, insoluble materials often referred to as "gums". nrel.govpharmaguideline.com Therefore, stability studies are essential to understand the degradation pathways and to establish appropriate storage conditions for research samples.
Hyphenated techniques such as LC-MS and GC-MS are the most powerful tools for impurity profiling because they provide both separation and structural identification of unknown components in a single analysis. nih.gov
| Type of Impurity | Potential Compound/Species | Origin | Analytical Method |
|---|---|---|---|
| Starting Material | 3-Furaldehyde (B129913) | Synthesis | GC-MS, LC-MS |
| By-product | Di-ester or self-condensation products | Synthesis | LC-MS |
| Degradation Product | Ring-opened products (e.g., dicarbonyls) | Oxidation | LC-MS |
| Degradation Product | Polymers/Oligomers | Polymerization | Size Exclusion Chromatography (SEC), MS |
Conclusion and Future Research Directions
Summary of Current Understanding
Ethyl 3-(3-furyl)-3-hydroxypropanoate is a multifaceted organic compound characterized by a central propanoate backbone, substituted with a hydroxyl group at the beta position and a furan (B31954) ring at the 3-position. The existing body of scientific literature suggests that while this specific compound has not been the focus of extensive dedicated research, its structural motifs are of significant interest in the broader fields of organic synthesis and medicinal chemistry.
The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a key structural component in numerous natural products and pharmacologically active compounds. nih.govijabbr.comsemanticscholar.org Its presence in this compound imparts specific chemical reactivity and potential biological activity. The β-hydroxy ester functionality is another critical feature, often serving as a versatile precursor in the synthesis of more complex molecules, including natural products and pharmaceuticals. wikipedia.orgnih.gov The chirality at the C3 position, bearing the hydroxyl group, introduces the potential for stereoisomerism, a crucial consideration in the development of therapeutic agents. researchgate.netbenthamdirect.com
While direct synthetic routes and detailed characterization data for this compound are not extensively documented, its synthesis can be reasonably extrapolated from established methodologies for analogous β-hydroxy esters. The Reformatsky reaction, for instance, presents a plausible and efficient method for its preparation. wikipedia.orgnih.gov Characterization of this compound would likely rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to elucidate its structural features, and Mass Spectrometry (MS) to determine its molecular weight and fragmentation patterns. imreblank.chmdpi.com
The potential applications of this compound are largely inferred from the known utility of its constituent functional groups. Furan derivatives have demonstrated a wide array of biological activities, including antimicrobial and anti-inflammatory properties, positioning them as valuable scaffolds in drug discovery. ijabbr.comwisdomlib.orgnih.gov Similarly, β-hydroxy esters are pivotal intermediates in the synthesis of various bioactive molecules. google.comgoogle.com
Remaining Challenges in Synthesis and Characterization
Despite the theoretical feasibility of synthesizing this compound, several practical challenges persist. One of the primary hurdles lies in achieving high yields and purity, particularly in large-scale production. The synthesis of functionalized furans can be complex, often requiring multi-step procedures and careful control of reaction conditions to avoid side reactions and polymerization, a known issue with furanic compounds. researchgate.netmdpi.com
A significant challenge is the stereoselective synthesis of a single enantiomer of the compound. The biological activity of chiral molecules is often dependent on their stereochemistry, making the development of asymmetric synthetic routes a critical objective. researchgate.netbenthamdirect.comchiralpedia.com While asymmetric variations of reactions like the Reformatsky reaction exist, optimizing these for the specific substrate, 3-furaldehyde (B129913), to achieve high enantiomeric excess would require considerable experimental investigation. nih.gov
In terms of characterization, while standard spectroscopic methods are applicable, the potential for instability of the furan ring under certain conditions, such as strong acidity, can complicate analysis. mdpi.com A comprehensive characterization would necessitate a detailed study of its spectral properties and the development of robust analytical methods for its quantification and purity assessment.
| Challenge | Description |
| Yield and Purity | Achieving high yields and purity in the synthesis of functionalized furans can be difficult due to potential side reactions and polymerization. |
| Stereoselective Synthesis | Developing a method to produce a single enantiomer of the chiral compound with high enantiomeric excess is a significant hurdle. |
| Compound Stability | The furan ring can be sensitive to certain conditions, which may complicate synthesis, purification, and long-term storage. |
| Comprehensive Characterization | A full elucidation of its physicochemical and toxicological properties is currently lacking and would require extensive experimental work. |
Emerging Research Avenues for this compound
The unique structural attributes of this compound open up several promising avenues for future research. A primary area of interest is its exploration as a chiral building block in asymmetric synthesis. The development of efficient methods for its enantioselective synthesis would provide access to optically pure starting materials for the construction of complex, biologically active molecules. researchgate.netbenthamdirect.comnih.gov
Another significant research direction is the investigation of its potential as a precursor for novel furan-containing polymers. The growing interest in bio-based polymers makes furan derivatives attractive as sustainable monomers. nih.govrsc.org The hydroxyl and ester functionalities of this compound could be exploited for polymerization reactions, potentially leading to the development of new materials with unique properties.
Furthermore, its potential as a scaffold in medicinal chemistry warrants thorough investigation. Systematic screening of the compound and its derivatives for various biological activities, such as antimicrobial, antiviral, and anticancer properties, could uncover new therapeutic applications. ijabbr.comwisdomlib.orgnih.gov The furan ring is a known pharmacophore, and its combination with the chiral β-hydroxy ester moiety could lead to the discovery of novel drug candidates. nih.govsemanticscholar.org
Potential for Novel Applications and Derivatizations
The versatility of the functional groups in this compound offers considerable potential for the synthesis of a wide range of derivatives with tailored properties. The hydroxyl group can be a site for esterification, etherification, or replacement to introduce new functionalities and modulate the compound's biological activity or material properties.
The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in coupling reactions to create larger molecules. The furan ring itself can undergo various transformations, such as electrophilic substitution or cycloaddition reactions, allowing for further diversification of the molecular structure.
These derivatization strategies could lead to the development of novel compounds with applications in diverse fields:
Pharmaceuticals: By modifying the peripheral groups, it may be possible to enhance the potency and selectivity of the compound for specific biological targets, leading to the development of new drugs with improved therapeutic profiles. ijabbr.comwisdomlib.org
Agrochemicals: Furan derivatives have also found applications in agriculture, and derivatization of this compound could lead to new pesticides or herbicides. ijsrst.com
Flavor and Fragrance Industry: The furan ring is a component of many natural flavor and fragrance compounds. Chemical modification of this molecule could yield novel additives for the food and cosmetic industries.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Ethyl 3-(3-Furyl)-3-hydroxypropanoate, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves Claisen condensation between ethyl cyanoacetate and a 3-furyl aldehyde derivative under basic conditions. For example, potassium hydroxide in anhydrous ethanol can catalyze the reaction at room temperature, followed by crystallization from acetone for purification . Yield optimization may involve adjusting stoichiometric ratios (e.g., 1:1.2 aldehyde:ester) or using phase-transfer catalysts to enhance reactivity. Monitoring via thin-layer chromatography (TLC) ensures reaction completion.
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Dissolve the compound in deuterated chloroform (CDCl₃) for ¹H and ¹³C NMR analysis. Key signals include the furyl proton resonances (δ 6.3–7.5 ppm) and the ester carbonyl peak (δ 170–175 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) to assess purity (>95%) .
- Infrared Spectroscopy (IR) : Confirm the presence of hydroxyl (∼3450 cm⁻¹) and ester carbonyl (∼1720 cm⁻¹) groups .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or oxidation. Periodic purity checks via HPLC are advised, especially after long-term storage. Desiccants like silica gel can mitigate moisture-induced degradation .
Advanced Research Questions
Q. What reaction pathways are feasible for modifying the hydroxyl group in this compound, and how can competing side reactions be minimized?
- Methodological Answer :
- Oxidation : Use pyridinium chlorochromate (PCC) in dichloromethane to selectively oxidize the hydroxyl group to a ketone without over-oxidizing the furyl ring. Monitor reaction progress via GC-MS to detect byproducts like furan decomposition compounds .
- Substitution : Replace the hydroxyl group with halogens (e.g., SOCl₂ for chloro derivatives). Anhydrous conditions and low temperatures (0–5°C) reduce ester hydrolysis risks .
Q. How can researchers investigate the thermal degradation kinetics of this compound under varying environmental conditions?
- Methodological Answer : Perform thermogravimetric analysis (TGA) at heating rates of 5–10°C/min under nitrogen. Kinetic parameters (e.g., activation energy) can be calculated using the Flynn-Wall-Ozawa method. Complementary differential scanning calorimetry (DSC) identifies phase transitions and decomposition intermediates .
Q. What in vitro assays are suitable for probing the bioactivity of this compound, particularly in enzyme inhibition studies?
- Methodological Answer :
- Enzyme Inhibition : Incubate the compound with target enzymes (e.g., lipases or oxidoreductases) at physiological pH (7.4) and measure residual activity spectrophotometrically. Use Lineweaver-Burk plots to determine inhibition mechanisms (competitive/non-competitive) .
- Metabolic Pathway Profiling : Radiolabel the compound (e.g., ¹⁴C at the hydroxy position) and track metabolite formation in cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Q. How do analytical techniques like LC-MS and GC-MS compare in detecting trace impurities in this compound?
- Methodological Answer :
- LC-MS : Ideal for non-volatile impurities; use electrospray ionization (ESI) in positive ion mode with a mass accuracy of <5 ppm. Limits of detection (LOD) can reach 0.1 ng/mL .
- GC-MS : Suitable for volatile byproducts (e.g., residual solvents). Derivatize the compound with BSTFA to enhance volatility. Compare retention indices with NIST library entries for identification .
Q. What strategies can resolve stereochemical ambiguities in this compound derivatives?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10 v/v) to separate enantiomers. Optimize flow rates (1.0 mL/min) for baseline resolution .
- X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., L-tartaric acid) and analyze diffraction data to assign absolute configurations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
